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Compound of Interest

Compound Name: Filanesib hydrochloride

Cat. No.: B598473 Get Quote

Filanesib hydrochloride, also known as ARRY-520, is a potent and highly selective small-

molecule inhibitor of the kinesin spindle protein (KSP), which has been investigated for its

potential as an antineoplastic agent, particularly in the treatment of multiple myeloma.[1][2][3]

This technical guide provides a comprehensive overview of its chemical structure,

physicochemical properties, mechanism of action, and a summary of key experimental findings

for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties
Filanesib hydrochloride is the hydrochloride salt of Filanesib. It is a synthetic compound

belonging to the class of organic compounds known as phenylbutylamines.[4] The chemical

and physical properties are summarized in the table below.
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Identifier Value Source(s)

IUPAC Name

(2S)-2-(3-aminopropyl)-5-(2,5-

difluorophenyl)-N-methoxy-N-

methyl-2-phenyl-1,3,4-

thiadiazole-3-

carboxamide;hydrochloride

[5]

Synonyms

ARRY-520 hydrochloride,

Filanesib hydrochloride

[USAN]

[5]

CAS Number 1385020-40-5 [5]

Molecular Formula C₂₀H₂₃ClF₂N₄O₂S [5][6]

Molecular Weight 456.94 g/mol [7]

SMILES
CN(C(=O)N1--INVALID-LINK--

(CCCN)C3=CC=CC=C3)OC.Cl
[5]

InChI Key
CTAIFVHCDONNPS-

BDQAORGHSA-N
[4][5][8]

Table 1: Chemical Identifiers and Properties of Filanesib Hydrochloride.

Solubility
Filanesib hydrochloride exhibits the following solubility characteristics:

Solvent Solubility
Concentration
(Molar)

Source(s)

DMSO 84 mg/mL 183.83 mM [9]

DMSO 91 mg/mL 199.15 mM [9]

Table 2: Solubility of Filanesib Hydrochloride.Note: The use of fresh DMSO is recommended

as moisture can reduce solubility.[9]
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Mechanism of Action
Filanesib is a potent, selective, and noncompetitive inhibitor of the Kinesin Spindle Protein

(KSP), also known as Eg5 or KIF11.[10][11] KSP is an ATP-dependent microtubule motor

protein crucial for the formation of bipolar spindles during the early stages of mitosis.[3][10] By

inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of

monopolar spindles.[4][10] This disruption of the mitotic spindle activates the spindle assembly

checkpoint, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis

(programmed cell death) in rapidly dividing cancer cells.[10][12]

A key advantage of targeting KSP is its specific role in mitosis. Unlike tubulin-targeting agents

(e.g., taxanes), KSP is not involved in postmitotic processes like neuronal transport.[10] This

specificity means Filanesib is not associated with the peripheral neuropathy commonly

observed with other antimitotic agents.[10]
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Caption: Mechanism of action of Filanesib targeting KSP.
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Preclinical and Clinical Efficacy
Filanesib has demonstrated significant anti-proliferative activity in a wide range of preclinical

models and has been evaluated in several clinical trials.

In Vitro Activity
Filanesib shows subnanomolar potency in both enzymatic and cellular assays.[4] It is effective

against a broad spectrum of human tumor cell lines, including leukemias and solid tumors.[11]

Assay Type Target/Cell Line IC₅₀ / EC₅₀ Source(s)

Enzymatic Assay Human KSP IC₅₀: 6 nM [13][11][12]

Cell Proliferation
Various human and

rodent tumor cell lines

EC₅₀: 0.4 nM - 14.4

nM
[11]

Cell Proliferation HCT-15 (Colon) EC₅₀: 3.7 nM [14]

Cell Proliferation

NCI/ADR-RES

(Ovarian, drug-

resistant)

EC₅₀: 14 nM [14]

Cell Proliferation
K562/ADR (Leukemia,

drug-resistant)
EC₅₀: 4.2 nM [14]

Cell Proliferation

Type II EOC

(Epithelial Ovarian

Cancer)

GI₅₀: 0.0015 µM (1.5

nM)
[14]

Table 3: In Vitro Potency of Filanesib.

Clinical Trials
Filanesib has been evaluated in Phase 1 and 2 clinical trials, primarily in patients with

advanced solid tumors and relapsed/refractory multiple myeloma.[2][15]
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Trial Phase
Patient
Population

Treatment
Regimen

Key Findings Source(s)

Phase 1
Advanced Solid

Tumors

Filanesib

monotherapy (1-

hr IV infusion)

MTD: 2.50

mg/m²/cycle.

DLTs: primarily

neutropenia. No

neurotoxicity

observed.

Evidence of KSP

inhibition in

patient biopsies.

[15]

Phase 1/2

Relapsed/Refract

ory Multiple

Myeloma

Filanesib

monotherapy

MTD: 1.50

mg/m²/day (Days

1 & 2 of 14-day

cycles) with

filgrastim

support. Overall

Response Rate

(ORR): 16%.

[2][3][16]

Phase 2

Relapsed/Refract

ory Multiple

Myeloma

Filanesib +

Dexamethasone

ORR: 15%.

Responders

correlated with

low baseline

levels of α1-acid

glycoprotein

(AAG).

[2][17]

Phase 1/2

Relapsed/Refract

ory Multiple

Myeloma

Filanesib +

Bortezomib +

Dexamethasone

ORR: 43%.

Favorable safety

profile.

Encouraging

activity in

patients with

1q21 gain and

t(11;14).

[16]
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Table 4: Summary of Key Clinical Trial Data for Filanesib.

Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducing and building upon scientific

findings. The following sections outline the methodologies used in key studies of Filanesib.

KSP Inhibition Assay (IC₅₀ Determination)
While the specific proprietary assay details are not fully public, a representative KSP inhibition

assay generally involves the following steps:

Reagents: Recombinant human KSP motor domain, microtubules, ATP, and a phosphate

detection agent (e.g., malachite green).

Procedure:

KSP enzyme is incubated with varying concentrations of Filanesib in a microplate.

Microtubules are added to the mixture.

The enzymatic reaction is initiated by the addition of ATP.

The plate is incubated to allow for ATP hydrolysis by KSP.

The reaction is stopped, and the amount of inorganic phosphate released is quantified

using a colorimetric agent.

Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration, and

the IC₅₀ value is determined using a standard dose-response curve fitting model.

Cell Proliferation Assay (EC₅₀ Determination)
The anti-proliferative effects of Filanesib are typically measured using a cell viability assay such

as the MTT or CellTiter-Glo assay.

Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.
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Treatment: Cells are treated with a serial dilution of Filanesib for a specified period (e.g., 48

or 72 hours).

Viability Assessment (MTT Example):

MTT reagent is added to each well and incubated, allowing viable cells to convert the

tetrazolium salt into formazan crystals.

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: Absorbance values are normalized to untreated controls, and the EC₅₀ is

calculated by plotting the percentage of cell viability against the drug concentration.

Clinical Trial Methodology (Phase 1/2 Study in Multiple
Myeloma - NCT00821249)
This open-label study was designed to assess the safety, tolerability, and efficacy of Filanesib.

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28817190/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Dose Escalation
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Caption: Workflow for the Phase 1/2 clinical trial of Filanesib.
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Patient Population: Patients with relapsed/refractory multiple myeloma who had received

prior therapies.[2]

Phase 1 (Dose Escalation):

A standard 3+3 dose-escalation design was used to determine the Maximum Tolerated

Dose (MTD).[15]

Filanesib was administered as an IV infusion on Days 1 and 2 of a 14-day cycle.[2]

Dose-limiting toxicities (DLTs), such as febrile neutropenia, were monitored. Prophylactic

filgrastim was incorporated to manage neutropenia.[2]

Phase 2 (Expansion Cohorts):

Patients were enrolled into cohorts to receive Filanesib at the MTD, either as a single

agent or in combination with low-dose dexamethasone.[2]

The primary endpoint was the Overall Response Rate (ORR), assessed using standard

criteria for multiple myeloma.

Pharmacokinetics and Biomarker Analysis:

Plasma samples were collected to evaluate the pharmacokinetic profile of Filanesib.[15]

Exploratory analyses were conducted to identify potential biomarkers of response, such as

baseline levels of α1-acid glycoprotein.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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